molecular formula C4H3F7N2 B1295670 Heptafluorobutyramidine CAS No. 375-19-9

Heptafluorobutyramidine

Cat. No. B1295670
CAS RN: 375-19-9
M. Wt: 212.07 g/mol
InChI Key: HYMJOTOLJAHZCH-UHFFFAOYSA-N
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Description

Heptafluorobutyramidine is not directly mentioned in the provided papers; however, the related compound heptafluorobutyric (HFB) anhydride is frequently referenced. HFB derivatives are used to enhance the detection sensitivity of various compounds in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) . The HFB derivatives are created by reacting substances with heptafluorobutyric anhydride, often in the presence of a catalyst such as trimethylamine or pyridine .

Synthesis Analysis

The synthesis of HFB derivatives involves the reaction of heptafluorobutyric anhydride with other compounds. For instance, triazine herbicides react with heptafluorobutyric anhydride to form mono-HFB and di-HFB products . Similarly, bis(heptafluorobutyryl) peroxide reacts with furans, thiophenes, and pyridines to yield perfluoropropylated derivatives . The synthesis of HFB derivatives of protein amino acids has also been reported, confirming the structures of these derivatives through GC-MS .

Molecular Structure Analysis

The molecular structure of HFB derivatives can be complex, as seen in the study of protein amino acids where N(O)-heptafluorobutyryl isobutyl esters were analyzed . The structure of these derivatives was confirmed using electron impact ionization, which is a technique used in mass spectrometry to determine molecular structures.

Chemical Reactions Analysis

HFB derivatives undergo various chemical reactions. For example, the photo-oxidation of heptafluorobutyric anhydride in the presence of NO2 leads to the formation of heptafluoropropyl peroxynitrate and other fluorine-containing carbonaceous products . The mechanism of these reactions often involves radical intermediates or electron transfers, as seen in the perfluoropropylation of pyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of HFB derivatives are particularly notable in their enhanced sensitivity to detection methods. The HFB derivatives of triazine herbicides were found to be significantly more sensitive to electron-capture detection compared to underivatized triazines . The derivatives also showed increased sensitivity by electrolytic conductivity detection in the halogen mode . The study of heptafluoropropyl peroxynitrate provided insights into its UV absorption cross sections, infrared absorption cross sections, and kinetic parameters for thermal decomposition .

Safety and Hazards

Heptafluorobutyramidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F7N2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJOTOLJAHZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F7N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290781
Record name Perfluorobutyrylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptafluorobutyrylamidine

CAS RN

375-19-9
Record name 375-19-9
Source DTP/NCI
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Record name Perfluorobutyrylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptafluorobutyramidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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